N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a substituted benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .
Biochemical Analysis
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis . Additionally, the compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been shown to downregulate pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In cancer cells, it can induce apoptosis by activating specific signaling cascades that lead to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA . These interactions can lead to changes in the levels of various proteins within the cell, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular functions can persist, with some changes becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to sustained inhibition of certain signaling pathways, resulting in long-term changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, the compound can become toxic, leading to adverse effects such as organ damage or systemic toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a key role in the oxidation of organic substances. The compound can also affect metabolic flux, altering the levels of various metabolites within cells. For example, it may increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and damage cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound may localize to specific organelles, such as the mitochondria or the nucleus, where it exerts its effects . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments within the cell through targeting signals or post-translational modifications. For instance, it may be phosphorylated or acetylated, which can affect its localization and function. In the mitochondria, the compound can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression by interacting with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable epoxide or halohydrin.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Industry: It can be investigated for its potential use in the formulation of new medications, particularly for conditions where benzofuran derivatives have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic uses.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-18(23,16-8-11-4-2-3-5-15(11)24-16)10-21-17(22)13-7-6-12(20)9-14(13)19/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSVSPFJJHHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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